

# In Vitro and In Vivo Antiarrhythmic Properties of Craviten: A Technical Review

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Craviten

Cat. No.: B1258843

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive review of the antiarrhythmic properties of **Craviten** (also known as M-71 or butobendin), summarizing the available preclinical data from both in vitro and in vivo studies. The information presented herein is primarily derived from foundational studies conducted in the early 1980s. This document collates the reported pharmacological effects, outlines the experimental methodologies employed in these seminal studies, and presents the quantitative data in a structured format for clarity. Additionally, it visualizes the experimental workflows and plausible signaling pathways based on the observed effects. The aim is to offer a detailed resource for researchers and professionals engaged in the discovery and development of novel antiarrhythmic agents.

## Introduction

**Craviten**, chemically identified as (2S, 2'S) N, N'-dimethyl-N, N'-bis [1-(3', 4', 5' -trimethoxybenzoyloxy)-butyl-2]-ethylenediamine dihydrochloride, is a compound that has demonstrated significant antiarrhythmic potential in early preclinical investigations. These studies, primarily conducted in feline and rabbit models, have shown its efficacy in preventing and terminating chemically induced cardiac arrhythmias. This document serves as an in-depth guide to the core findings of these studies, with a focus on data presentation, experimental protocols, and the visualization of key processes.

## In Vivo Antiarrhythmic Properties

In vivo studies have been pivotal in demonstrating the antiarrhythmic efficacy of **Craviten** in various animal models. These experiments have primarily focused on arrhythmias induced by specific chemical agents known to provoke cardiac dysrhythmia.

## Summary of In Vivo Efficacy

The primary endpoint of these studies was the prevention or termination of induced arrhythmias. **Craviten** was shown to be effective against arrhythmias induced by barium chloride, ouabain, and adrenaline in both cats and rabbits.<sup>[1]</sup> Notably, its efficacy against aconitine-induced arrhythmias was observed only in rabbits.<sup>[1]</sup>

Table 1: Summary of In Vivo Antiarrhythmic Efficacy of **Craviten**

| Animal Model | Arrhythmia Inducing Agent            | Craviten Effect                   | Reference |
|--------------|--------------------------------------|-----------------------------------|-----------|
| Cats         | Barium Chloride (BaCl <sub>2</sub> ) | Prevents and abolishes arrhythmia | [1]       |
| Cats         | Ouabain                              | Prevents and abolishes arrhythmia | [1]       |
| Cats         | Adrenaline                           | Prevents and abolishes arrhythmia | [1]       |
| Rabbits      | Barium Chloride (BaCl <sub>2</sub> ) | Prevents and abolishes arrhythmia | [1]       |
| Rabbits      | Ouabain                              | Prevents and abolishes arrhythmia | [1]       |
| Rabbits      | Adrenaline                           | Prevents and abolishes arrhythmia | [1]       |
| Rabbits      | Aconitine                            | Prevents arrhythmia               | [1]       |

## Hemodynamic and Electrophysiological Effects

Beyond its direct antiarrhythmic effects, **Craviten** has been observed to influence cardiovascular parameters. In cats, it produced hypotension and inhibited the excitability of the sinus node, as well as atrio-ventricular and intraventricular conduction.[2] The hypotensive effect is suggested to be a result of a direct depressing action on smooth musculature.[2]

Table 2: Hemodynamic and Electrophysiological Effects of **Craviten** in Cats

| Parameter                    | Effect      | Postulated Mechanism                           | Reference |
|------------------------------|-------------|------------------------------------------------|-----------|
| Blood Pressure               | Hypotension | Direct depressing action on smooth musculature | [2]       |
| Sinus Node Excitability      | Inhibited   | Not specified                                  | [2]       |
| Atrio-ventricular Conduction | Inhibited   | Not specified                                  | [2]       |
| Intraventricular Conduction  | Inhibited   | Not specified                                  | [2]       |

## Toxicological Data

The median lethal dose (LD50) of **Craviten** has been determined in several species, providing an initial assessment of its acute toxicity.

Table 3: Acute Toxicity (LD50) of **Craviten**

| Animal Model | Route of Administration | LD50         | Reference |
|--------------|-------------------------|--------------|-----------|
| Rats         | Intraperitoneal (i.p.)  | 142 mg/kg    | [3]       |
| Rats         | Intravenous (i.v.)      | 15 x 8 mg/kg | [3]       |
| Mice         | Intraperitoneal (i.p.)  | 550 mg/kg    | [3]       |
| Rabbits      | Intravenous (i.v.)      | 5 x 1 mg/kg  | [3]       |

## In Vitro Properties

In vitro investigations have provided further insights into the pharmacological profile of **Craviten**, particularly concerning its effects on isolated tissues and cellular functions.

### Spasmolytic and Antiplatelet Effects

**Craviten** demonstrated potent spasmolytic activity on the isolated rabbit ileum.[\[2\]](#) Additionally, it was found to inhibit the ADP-induced aggregation of human platelets at a concentration of 0.2 microgram/ml.[\[4\]](#)

Table 4: Summary of In Vitro Effects of **Craviten**

| Assay                | Tissue/Cell Type      | Effect                                | Concentration | Reference           |
|----------------------|-----------------------|---------------------------------------|---------------|---------------------|
| Spasmolytic Activity | Isolated Rabbit Ileum | Spasmolytic                           | Not specified | <a href="#">[2]</a> |
| Platelet Aggregation | Human Platelets       | Inhibition of ADP-induced aggregation | 0.2 µg/mL     | <a href="#">[4]</a> |

## Experimental Protocols

The following sections detail the likely methodologies for the key experiments cited, based on standard pharmacological practices of the era and the information available in the abstracts.

### In Vivo Arrhythmia Induction Models

- Objective: To assess the prophylactic and therapeutic antiarrhythmic effects of **Craviten**.
- Animal Models: Cats and rabbits.
- Arrhythmia Induction:
  - Barium Chloride-Induced Arrhythmia: An intravenous infusion of barium chloride solution is administered to induce ventricular arrhythmias.

- Ouabain-Induced Arrhythmia: A digitalis glycoside, ouabain, is infused intravenously at a constant rate until the onset of stable ventricular tachycardia.
- Adrenaline-Induced Arrhythmia: A bolus injection of adrenaline is administered intravenously to induce tachyarrhythmias.
- Aconitine-Induced Arrhythmia: An infusion of aconitine is administered to induce atrial and ventricular arrhythmias.
- Drug Administration: **Craviten** is administered prior to the arrhythmogenic agent for prophylactic studies or after the onset of arrhythmia for therapeutic studies.
- Monitoring: The electrocardiogram (ECG) is continuously monitored to assess heart rate and rhythm.



[Click to download full resolution via product page](#)

*In Vivo Arrhythmia Experimental Workflow.*

## Isolated Tissue (Rabbit Ileum) Protocol

- Objective: To evaluate the spasmolytic activity of **Craviten**.

- Tissue Preparation: A segment of the rabbit ileum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O<sub>2</sub>, 5% CO<sub>2</sub>).
- Contraction Induction: A contractile agent (e.g., acetylcholine or histamine) is added to the organ bath to induce smooth muscle contraction.
- Drug Application: Once a stable contraction is achieved, **Craviten** is added to the bath in increasing concentrations.
- Measurement: The isometric tension of the ileum segment is recorded to measure the relaxation (spasmolytic effect) induced by **Craviten**.

## Signaling Pathways and Mechanism of Action

The precise molecular mechanism of **Craviten**'s antiarrhythmic action has not been fully elucidated in the available literature. However, based on its observed physiological effects, a plausible, though speculative, signaling pathway can be proposed. The hypotensive and spasmolytic effects suggest an action on smooth muscle, possibly involving calcium channel modulation. The inhibition of sinus node excitability and cardiac conduction suggests a potential interaction with cardiac ion channels.

Given that many antiarrhythmic drugs exert their effects by modulating ion channels (sodium, potassium, calcium), it is conceivable that **Craviten** acts on one or more of these channels. The inhibition of conduction could point towards sodium channel blockade, while effects on sinus node excitability might involve calcium or "funny" current modulation.



[Click to download full resolution via product page](#)

*Hypothesized Signaling Pathway for Craviten.*

## Discussion and Future Directions

The foundational studies on **Craviten** clearly establish its antiarrhythmic potential in preclinical models. The broad efficacy against arrhythmias induced by various agents suggests a robust mechanism of action. However, the research landscape for this compound appears to be limited to these early investigations.

For a comprehensive understanding of **Craviten**'s therapeutic potential, further research is warranted. Modern electrophysiological techniques, such as patch-clamp studies on isolated cardiomyocytes and heterologous expression systems, would be invaluable in identifying the specific ion channels targeted by **Craviten** and quantifying its effects (e.g., IC<sub>50</sub> values for channel blockade). Such studies would allow for a more precise classification of its antiarrhythmic properties according to the Vaughan Williams classification.

Furthermore, more extensive in vivo studies in various models of arrhythmia, including those that more closely mimic human disease (e.g., ischemia-reperfusion models), would be necessary to validate these initial findings. The relationship between its hypotensive effects and its antiarrhythmic action also requires further investigation to understand the therapeutic window and potential side-effect profile.

## Conclusion

**Craviten** has demonstrated significant antiarrhythmic properties in in vivo and in vitro studies from the 1980s. It effectively prevents and terminates chemically induced arrhythmias in animal models and exhibits spasmolytic and antiplatelet activities. While the existing data provides a strong rationale for its antiarrhythmic potential, a significant knowledge gap remains regarding its precise mechanism of action at the molecular level. This technical guide consolidates the available information to serve as a foundational resource for researchers and professionals in the field, highlighting the need for further investigation to fully characterize the pharmacological profile of this compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. ovid.com [ovid.com]
- 4. journals.physiology.org [journals.physiology.org]
- To cite this document: BenchChem. [In Vitro and In Vivo Antiarrhythmic Properties of Craviten: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1258843#in-vitro-and-in-vivo-studies-of-craviten-s-antiarrhythmic-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)